(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one: is a chalcone derivative, characterized by the presence of a bromine atom on the phenyl ring and a methyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve the aromatic aldehyde and aromatic ketone in ethanol.
Step 2: Add a base (e.g., sodium hydroxide) to the mixture.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and acidify with hydrochloric acid.
Step 5: Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.
Biology:
Antibacterial Activity: Chalcone derivatives, including (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one, have shown significant antibacterial activity against various strains of bacteria.
Medicine:
Anticancer Potential: Some chalcone derivatives have demonstrated anticancer properties, making them potential candidates for cancer therapy.
Industry:
Dye and Pigment Production: Chalcone derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial growth by interfering with the bacterial cell wall synthesis or protein synthesis . In cancer cells, it may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
- (2E)-1-(4′-aminophenyl)-3-(phenyl)-prop-2-en-1-one
- (2E)-1-(4′-aminophenyl)-3-(4-Chlorophenyl)-prop-2-en-1-one
Comparison:
- (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is unique due to the presence of both bromine and methyl groups, which can influence its biological activity and chemical reactivity.
- (2E)-1-(4′-aminophenyl)-3-(phenyl)-prop-2-en-1-one and (2E)-1-(4′-aminophenyl)-3-(4-Chlorophenyl)-prop-2-en-1-one have different substituents, which may result in variations in their antibacterial and anticancer activities .
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUTZUSWLADAOK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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